molecular formula C9H12N2O2 B14839159 4-(Dimethylamino)-2-hydroxybenzamide

4-(Dimethylamino)-2-hydroxybenzamide

Cat. No.: B14839159
M. Wt: 180.20 g/mol
InChI Key: XTWKEOVKJLZCLS-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-hydroxybenzamide is a substituted benzamide derivative featuring a hydroxyl group at the 2-position and a dimethylamino (-N(CH₃)₂) group at the 4-position of the benzene ring. This compound is structurally related to salicylamides (2-hydroxybenzamides), which are known for their biological activities, including antimicrobial and enzyme-inhibitory properties .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-(dimethylamino)-2-hydroxybenzamide

InChI

InChI=1S/C9H12N2O2/c1-11(2)6-3-4-7(9(10)13)8(12)5-6/h3-5,12H,1-2H3,(H2,10,13)

InChI Key

XTWKEOVKJLZCLS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)N)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic acyl substitution, where the amine group of salicylamide attacks the electrophilic carbonyl carbon of the acyl chloride. Pyridine acts as both a solvent and a base, neutralizing HCl byproduct and driving the reaction to completion. Key parameters include:

  • Molar ratio : 1:1 stoichiometry of salicylamide to acyl chloride.
  • Temperature : Reflux conditions (110–120°C) for 4 hours.
  • Workup : Precipitation using ether/water or ethyl acetate extraction, followed by purification via recrystallization (MeOH) or preparative HPLC.

In a representative procedure, salicylamide (5 mmol) and 4-(dimethylamino)benzoyl chloride (5 mmol) in pyridine (6 mL) yielded the target compound at 51% after HPLC purification. Comparable yields (45–60%) are observed for structurally similar derivatives, underscoring the method’s reliability.

Analytical Validation

  • 1H NMR (DMSO-d6): δ 11.70 (s, 1H, OH), 11.60 (s, 1H, NH), 7.72–7.88 (m, aromatic H), 2.62 (q, CH2), 1.13 (t, CH3).
  • HPLC purity : >99%.
  • MS (ESI) : m/z 270 [M+H]+.

One-Pot Synthesis via Green Chemistry Approaches

Recent advances emphasize solvent-free or ethanol-mediated reactions to enhance sustainability. A method adapted from 1,4-dihydropyridine hybrid syntheses employs ethanol under reflux for 30 minutes.

Procedure and Yield

  • Reactants : 4-(Dimethylamino)benzoic acid (10 mmol) and 2-hydroxybenzamide (20 mmol).
  • Conditions : Ethanol (5 mL), 60°C, 30 minutes.
  • Workup : Recrystallization from ethyl acetate yields 65–70% product.

This method eliminates toxic solvents (e.g., pyridine) and reduces reaction time, albeit with marginally lower yields compared to classical acylation.

Alternative Routes from Patent Literature

Patent US6197970B1 describes a process for 2-hydroxybenzamide derivatives using 4-(dimethylamino)benzoyl chloride and salicylamide in dichloromethane with triethylamine. Key modifications include:

  • Base : Triethylamine (1.5 eq) instead of pyridine.
  • Temperature : Room temperature, 12-hour stirring.
  • Yield : 58% after column chromatography (silica gel, CH2Cl2/MeOH).

This method offers milder conditions but requires longer reaction times and chromatographic purification.

Comparative Analysis of Synthesis Methods

Method Conditions Yield Purification Advantages
Classical Acylation Pyridine, reflux, 4h 51% Preparative HPLC High purity, scalable
Green Chemistry Ethanol, 60°C, 0.5h 65–70% Recrystallization Eco-friendly, fast
Patent-Based CH2Cl2, rt, 12h 58% Column chromatography Mild conditions, no reflux

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-hydroxybenzamide undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dimethylamino)-2-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-hydroxybenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparison of Salicylamide Derivatives
Compound Substituents (Position) Key Biological Activity (vs. D. piger)
4-(Dimethylamino)-2-hydroxybenzamide 4-N(CH₃)₂, 2-OH Hypothesized moderate antimicrobial*
5-Chloro-2-hydroxy-N-[4-CF₃-Ph]benzamide 5-Cl, 4-CF₃Ph 64–66% biomass inhibition at 1.1 µmol/L
5-Chloro-2-hydroxy-N-[4-NO₂-Ph]benzamide 5-Cl, 4-NO₂Ph 82–90% biomass inhibition at 1.1 µmol/L

Hydrogen Bonding and Physicochemical Properties

  • Hydrogen Bonding: The 2-hydroxyl group in this compound acts as a hydrogen bond donor, while the amide and dimethylamino groups serve as acceptors.
  • Solubility: The dimethylamino group enhances water solubility compared to halogenated or nitro-substituted analogs, which are more lipophilic .

Comparison with Non-Salicylamide Benzamides

  • 4-(Dimethylamino)benzamide: Lacks the 2-hydroxyl group, reducing its ability to form hydrogen bonds. Used in early-stage drug discovery but with uncharacterized purity or activity .
  • 4-[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one: A coumarin-benzamide hybrid with crystallographically confirmed structure, highlighting the versatility of benzamide scaffolds in forming stable crystalline solids .

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